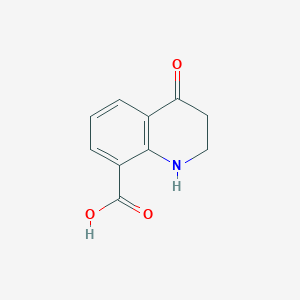

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-3,11H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSCHGLMQIADOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of anthranilic acid derivatives with suitable aldehydes, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the tetrahydroquinoline ring to a fully aromatic quinoline structure.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid often involves complex chemical reactions that yield various derivatives with enhanced biological properties. For example, derivatives of this compound have been synthesized to explore their antimicrobial properties against different bacterial strains. The synthesis typically includes reactions involving cyclopropyl amines and various carboxylic acids under specific conditions to achieve the desired structure and functionality .

Antimicrobial Properties:

Research has shown that derivatives of this compound exhibit notable antimicrobial activity. For instance, certain synthesized compounds demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL . These findings suggest that modifications to the base structure can enhance antibacterial efficacy.

Antitumor Activity:

In addition to antimicrobial effects, some derivatives have shown promising antitumor activity. Studies indicate that specific compounds derived from this compound can inhibit tumor growth in vitro and in vivo. The mechanisms behind this activity may involve the modulation of cellular pathways related to apoptosis and cell proliferation .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. Certain derivatives were found to reduce inflammation markers in experimental models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed that these compounds exhibited strong activity against both Gram-negative and Gram-positive microorganisms. The most active derivatives were noted for their improved serum levels and urinary recovery rates in animal models compared to traditional antibiotics .

Case Study 2: Antitumor Potential

Research involving the synthesis of hybrid compounds from this compound demonstrated significant antitumor effects against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing the bioactivity of quinoline derivatives .

Comparative Data Table

| Property | This compound | Derivatives |

|---|---|---|

| Antimicrobial Activity | Moderate effectiveness against S. aureus (MIC = 0.39 µg/mL) | Enhanced activity against multiple strains |

| Antitumor Activity | Limited studies available | Significant inhibition of tumor growth |

| Anti-inflammatory Effects | Not extensively studied | Promising results in reducing inflammation |

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 4-oxo-tetrahydroquinoline derivatives are highly sensitive to substituent variations. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Positional Isomerism: The placement of the carboxylic acid group significantly impacts bioactivity. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (position 3) shows stronger metal-binding affinity than its position 8 counterpart due to proximity to the ketone group .

Ring Saturation: Tetrahydroquinoline derivatives (e.g., 5-methyl analog) exhibit greater conformational flexibility compared to dihydroquinolines, influencing target selectivity .

Notes :

- The hydrolysis step in synthesizing 4-oxo derivatives (e.g., compound 8) requires careful pH control to avoid decarboxylation .

- Thionation (e.g., converting oxo to thioxo groups) enhances hydrogen-bonding capacity, which is critical for kinase inhibition .

Pharmacological and Industrial Relevance

- Medicinal Chemistry: Carboxamide derivatives of 4-oxo-tetrahydroquinoline-8-carboxylic acid exhibit antimicrobial and anticancer activity. For instance, N3-adamantyl derivatives show nanomolar affinity for bacterial gyrase .

- Material Science : The carboxylic acid group enables coordination with metal ions, making these compounds useful in catalysis .

Biological Activity

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (THQCA) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of THQCA, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of THQCA and its derivatives. For instance:

- Activity Against Gram-positive Bacteria : Research indicates that THQCA exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for S. aureus has been reported as low as 0.39 µg/mL, demonstrating potent efficacy .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| THQCA | 0.39 | Staphylococcus aureus |

| THQCA | 0.78 | Bacillus subtilis |

Anti-inflammatory Activity

THQCA has also been studied for its anti-inflammatory effects. In experimental models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of THQCA reveal promising results:

- Mechanism of Action : THQCA induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

- Case Study : In vitro studies demonstrated that THQCA significantly reduced cell viability in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Cell cycle arrest |

Synthesis and Derivatives

The synthesis of THQCA typically involves cyclization reactions starting from simpler precursors. Various derivatives of THQCA have been synthesized to enhance its biological activity through modifications at different positions on the quinoline ring.

Synthetic Routes

Common synthetic methods include:

Q & A

Q. Key Factors Affecting Yield :

- Catalyst choice : PPA enhances cyclization efficiency compared to weaker acids.

- Temperature : Prolonged heating (>24 h) improves ring closure but may increase side products.

- Substituent effects : Electron-withdrawing groups at position 7 stabilize intermediates, improving yields by ~15–20% .

How can researchers resolve contradictions in reported biological activities of 4-oxo-tetrahydroquinoline derivatives?

Advanced Research Question

Discrepancies in antimicrobial or receptor-binding data often arise from structural heterogeneity (e.g., stereochemistry, substituent positioning) or assay variability . For instance:

- Helquinoline (a natural analog with 4-methoxy and 2-methyl groups) showed potent antibiotic activity against Gram-positive bacteria, but synthetic analogs lacking these groups exhibited reduced potency .

- CB2 receptor agonists : Derivatives with 4-oxo-dihydropyridine scaffolds demonstrated anti-inflammatory effects in colitis models, but activity depended on substituent polarity and stereochemistry (e.g., R-configuration enhanced binding affinity by 10-fold) .

Q. Methodological Recommendations :

- Perform X-ray crystallography or NOESY NMR to confirm stereochemistry .

- Standardize bioassays (e.g., MIC values for antibiotics, receptor-binding IC₅₀) across studies.

What spectroscopic techniques are most effective for characterizing 4-oxo-tetrahydroquinoline-8-carboxylic acid derivatives?

Basic Research Question

- ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, the quinoline proton at position 2 appears as a singlet (δ 7.8–8.2 ppm), while the 4-oxo group deshields adjacent protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid moiety) .

- IR Spectroscopy : The carbonyl stretch (C=O) of the 4-oxo group appears at ~1680–1700 cm⁻¹ .

How can reaction byproducts during synthesis be minimized or characterized?

Advanced Research Question

Common byproducts include uncyclized intermediates or oxidized derivatives . Strategies:

- Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

- Acidic Workup : Quenching with dilute HCl precipitates the product, reducing side reactions.

- Byproduct Analysis :

What pharmacological mechanisms have been proposed for 4-oxo-tetrahydroquinoline derivatives?

Basic Research Question

- Antibacterial Activity : Helquinoline disrupts bacterial membrane integrity via chelation of divalent cations (e.g., Mg²⁺), a mechanism supported by MIC reductions in cation-supplemented media .

- Anti-inflammatory Effects : 4-Oxo-dihydropyridine analogs act as CB2 receptor inverse agonists , inhibiting TNF-α and IL-6 production in murine colitis models .

Q. Advanced Consideration :

- Structure-Activity Relationships (SAR) : Introducing fluorine at position 6 (as in fluoroquinolone analogs) enhances DNA gyrase inhibition but may increase cytotoxicity .

What are the stability considerations for storing 4-oxo-tetrahydroquinoline-8-carboxylic acid?

Basic Research Question

- Storage Conditions : Keep in airtight containers under dry, inert gas (N₂) at –20°C to prevent hydrolysis of the carboxylic acid group .

- Decomposition Signs : Discoloration (yellow to brown) indicates oxidation; verify purity via melting point or HPLC .

How can computational methods aid in optimizing the synthesis or activity of this compound?

Advanced Research Question

- DFT Calculations : Predict regioselectivity of cyclization steps and transition-state energies for lactamization .

- Molecular Docking : Screen derivatives for CB2 receptor binding, prioritizing substituents with hydrophobic or H-bonding motifs .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

- HPLC-MS/MS : Detects impurities at <0.1% levels, such as des-carboxy byproducts or dimerized species .

- Column Choice : Use C18 columns with ion-pairing agents (e.g., TFA) to resolve polar degradation products .

How does stereochemistry impact the biological activity of 4-oxo-tetrahydroquinoline derivatives?

Advanced Research Question

- Helquinoline : The 2R*,4R* configuration (assigned via NOESY) is critical for antimicrobial activity; epimerization reduces potency by 50% .

- CB2 Agonists : R-enantiomers show 5–10× higher affinity than S-enantiomers due to steric complementarity in the receptor pocket .

What crystallographic data are available for structurally related compounds?

Basic Research Question

- Crystal Structures : Derivatives like 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid form hydrogen-bonded dimers in the solid state, stabilizing the lattice (space group P2₁/c, Z=4) .

- Applications : X-ray data guide SAR by revealing bond angles and torsional strain in the tetrahydroquinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.